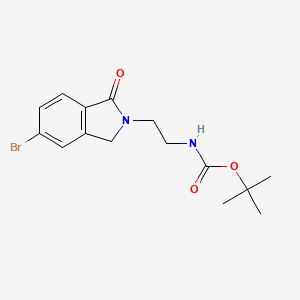

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate

Description

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate is a carbamate-protected derivative featuring a brominated isoindolinone core. The tert-butyl group serves as a steric shield for the carbamate functionality, a common strategy in medicinal chemistry to enhance metabolic stability or modulate solubility. The isoindolinone scaffold itself is notable for its presence in bioactive molecules, including kinase inhibitors and antidepressants, underscoring the compound’s relevance in pharmaceutical research.

Properties

Molecular Formula |

C15H19BrN2O3 |

|---|---|

Molecular Weight |

355.23 g/mol |

IUPAC Name |

tert-butyl N-[2-(6-bromo-3-oxo-1H-isoindol-2-yl)ethyl]carbamate |

InChI |

InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-6-7-18-9-10-8-11(16)4-5-12(10)13(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,17,20) |

InChI Key |

RPAKMTHAPNTKHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN1CC2=C(C1=O)C=CC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate typically involves the following steps:

Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.

Bromination: The bromination of the isoindolinone core is achieved using bromine or a brominating agent under controlled conditions.

Carbamate Formation: The final step involves the reaction of the brominated isoindolinone with tert-butyl chloroformate and an appropriate base to form the tert-butyl carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 5-position of the isoindolinone ring undergoes nucleophilic substitution under palladium-catalyzed cross-coupling conditions:

Example:

-

Reaction with 4-(tert-butoxycarbonyl)phenylboronic acid under Suzuki conditions yields tert-butyl 4-[3-(substituted-benzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoate derivatives, demonstrating utility in constructing complex heterocycles .

Carbamate Hydrolysis and Functionalization

The ethylcarbamate group undergoes hydrolysis under acidic or basic conditions to generate free amines or urea derivatives:

Example:

-

Treatment with trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) facilitates reductive amination with tert-butyl carbamate, forming advanced intermediates for protein degraders .

Oxo Group Reactivity

The 1-oxoisoindolin-2-yl moiety participates in condensation and reduction reactions:

Example:

-

Reaction with 5-bromo-7-azaindole and AlCl₃ yields fused heterocycles with enhanced binding to kinase targets .

tert-Butyl Deprotection

The tert-butyl group is cleaved under strong acidic conditions to expose reactive sites:

| Conditions | Product | Subsequent Reactions | Source |

|---|---|---|---|

| TFA/DCM (1:1), rt, 2h | 2-(5-Bromo-1-oxoisoindolin-2-yl)ethanol | Conjugation with carboxylic acids |

Biological Activity Modulation

The compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras) and kinase inhibitors:

-

PROTAC Example : Conjugation with lenalidomide derivatives via PEG linkers produces BET degraders (e.g., compound 23 ) that degrade BRD2/3/4 proteins at nM concentrations .

-

Kinase Inhibition : Derivatives inhibit BRAF V600E with IC₅₀ values < 10 nM, validated in RS4;11 leukemia models .

Stability and Solubility Profile

| Property | Value/Behavior | Implications for Reactions | Source |

|---|---|---|---|

| Solubility | Soluble in DCM, DMF, THF; insoluble in H |

Scientific Research Applications

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Materials Science: The compound can be used in the development of novel materials with specific properties.

Biological Studies: It serves as a probe for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The brominated isoindolinone moiety can interact with enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Tert-butyl N-[2-(2-Methyl-1H-indol-1-yl)ethyl]carbamate

This compound () shares the tert-butyl carbamate motif but replaces the isoindolinone ring with a 2-methylindole system. Key differences include:

- Electronic Effects: The indole’s π-electron-rich aromatic system contrasts with the isoindolinone’s ketone, which introduces electron-withdrawing character.

- Substituent Impact : The 2-methyl group on the indole enhances steric bulk but lacks the reactivity of the 5-bromo group in the target compound.

- Calculated Properties : The indole derivative has a higher calculated LogD (5.5) than the target compound (estimated LogD ~3.5–4.0), reflecting increased lipophilicity due to the absence of a polar ketone .

Tert-butyl (1R,2S,5S*)-7-Oxo-6-oxabicyclo[3.2.1]oct-3-en-2-ylcarbamate

Synthesized via dehydroiodination (), this bicyclic carbamate features a fused oxabicyclo ring system. Unlike the isoindolinone derivative:

Comparative Data Table

Biological Activity

Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C₁₅H₁₉BrN₂O₃

- Molecular Weight: 355.24 g/mol

- CAS Number: 1214899-69-0

This compound acts primarily as an inhibitor of specific protein targets involved in various signaling pathways. The presence of the bromo group enhances its reactivity and potential to interact with biological macromolecules, leading to altered cellular responses.

Biological Activities

-

Anticancer Activity

- Several studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting tumor cell growth and inducing apoptosis. The isoindoline structure is known for its ability to interfere with cancer cell proliferation through various pathways, including the modulation of apoptosis-related proteins.

-

Antimicrobial Effects

- Research has shown that derivatives of isoindoline compounds possess antimicrobial properties. These compounds can disrupt bacterial cell membranes or inhibit critical enzymatic functions, leading to cell death.

-

Neuroprotective Effects

- Some studies suggest that the compound may have neuroprotective properties, potentially by modulating neuroinflammatory responses or promoting neuronal survival in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Disruption of membrane integrity | |

| Neuroprotective | Modulation of inflammatory pathways |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a potential therapeutic application in oncology.

Case Study: Antimicrobial Activity

In vitro assays revealed that the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial protein synthesis and disruption of cell wall integrity, making it a candidate for further development as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.